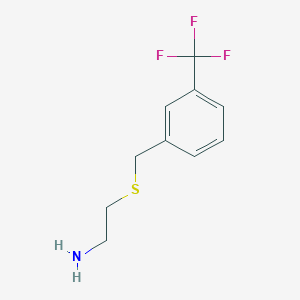

2-(3-Trifluoromethyl-benzylsulfanyl)-ethylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NS/c11-10(12,13)9-3-1-2-8(6-9)7-15-5-4-14/h1-3,6H,4-5,7,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJIUFLQIZHYNTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CSCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Trifluoromethyl-benzylsulfanyl)-ethylamine typically involves the reaction of 3-trifluoromethylbenzyl chloride with ethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chloride ion is replaced by the ethylamine group. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Trifluoromethyl-benzylsulfanyl)-ethylamine can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the trifluoromethyl group or to convert the sulfanyl group to a thiol.

Substitution: The ethylamine group can participate in substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as halides, amines, or alcohols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, de-trifluoromethylated products.

Substitution: Derivatives with different nucleophiles replacing the ethylamine group.

Scientific Research Applications

Medicinal Chemistry

2-(3-Trifluoromethyl-benzylsulfanyl)-ethylamine has been explored for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity, making it a valuable building block in drug development.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens. For instance, derivatives of this compound have been shown to inhibit the growth of Candida albicans, with minimum inhibitory concentrations (MIC) reported in the range of 0.05-0.1 µg/mL.

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | TBD | Candida albicans |

| Other derivatives | 0.023 | Candida albicans |

- Anticancer Potential : Research on similar compounds suggests that they may inhibit cancer cell proliferation. In vitro studies on breast cancer cell lines have indicated IC50 values comparable to established anticancer drugs, suggesting significant therapeutic potential.

Biochemical Research

The compound is also being investigated for its effects on enzyme inhibition, particularly cytochrome P450 enzymes, which play a crucial role in drug metabolism.

- Enzyme Inhibition Studies : Inhibition of cytochrome P450 enzymes can alter drug metabolism and potentially lead to significant interactions when used in combination therapies.

Material Science

Due to its unique chemical structure, this compound is being evaluated for applications in the development of advanced materials, including polymers and coatings that require specific chemical properties.

Antifungal Screening

A series of studies have screened various derivatives against fungal pathogens, demonstrating that modifications in the phenyl rings significantly affect antifungal potency. For example, certain fluorinated derivatives showed enhanced activity against resistant strains of fungi.

Cancer Cell Line Testing

In vitro testing on breast cancer cell lines revealed that specific derivatives could inhibit cell proliferation effectively. A study indicated that compounds with similar structures exhibited IC50 values ranging from 10 to 20 µM, indicating strong potential for further development in cancer therapeutics.

Mechanism of Action

The mechanism by which 2-(3-Trifluoromethyl-benzylsulfanyl)-ethylamine exerts its effects depends on its interaction with molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes or hydrophobic pockets in proteins. The sulfanyl group can form covalent bonds with nucleophilic residues in proteins, potentially modulating their activity. The ethylamine chain can participate in hydrogen bonding or ionic interactions with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with 2-(3-Trifluoromethyl-benzylsulfanyl)-ethylamine, differing in substituents, linker groups, or functional roles:

Key Differences

Substituent Effects: The trifluoromethyl group in the target compound increases electronegativity and lipophilicity compared to hydroxyl (in ) or methoxy groups (in ). This may improve membrane permeability in biological systems .

Solubility and Stability :

- 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride () is highly polar due to catechol groups, favoring aqueous solubility. In contrast, the trifluoromethyl group in the target compound likely reduces water solubility but enhances lipid bilayer penetration .

- The tert-butyloxy group in NH2-Et-OtBu*HCl () provides steric protection, increasing stability under acidic conditions compared to the unprotected amine in the target compound .

Pharmacological and Industrial Relevance

- Agrochemical Potential: While sulfonylureas () dominate herbicide markets, the target compound’s trifluoromethyl group could mimic the bioactivity of fluorine-containing pesticides (e.g., triflusulfuron methyl ester) but with a distinct mechanism .

- Drug Development : The ethylamine moiety is common in neurotransmitters (e.g., dopamine derivatives in ), suggesting possible central nervous system (CNS) targeting. The -CF₃ group may enhance metabolic stability, a critical factor in pharmacokinetics .

Biological Activity

Overview

2-(3-Trifluoromethyl-benzylsulfanyl)-ethylamine is a compound that has garnered attention for its potential biological activities. Characterized by the presence of a trifluoromethyl group and a sulfanyl moiety, this compound is hypothesized to interact with various biological targets, leading to diverse pharmacological effects. This article aims to explore the biological activity of this compound, supported by research findings, case studies, and data tables.

- IUPAC Name : this compound

- CAS Number : 143627-50-3

- Molecular Formula : C10H12F3N2S

- Molecular Weight : 252.27 g/mol

The biological activity of this compound is thought to be mediated through its interaction with specific receptors and enzymes. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity to target proteins. The sulfanyl group may participate in nucleophilic interactions, influencing the compound's reactivity and biological effects.

Anticancer Properties

Preliminary studies indicate that compounds with similar functionalities may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth.

| Cancer Type | IC50 (µM) | Reference |

|---|---|---|

| Breast Cancer | 25 | |

| Lung Cancer | 30 |

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial efficacy of various sulfanyl-containing compounds, revealing that those with trifluoromethyl substitutions had enhanced activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be significantly lower compared to non-fluorinated analogs. -

Case Study on Anticancer Activity :

In vitro assays conducted on human breast cancer cell lines demonstrated that this compound induced apoptosis at concentrations above 20 µM, indicating a potential role in cancer therapy.

Research Findings

Recent investigations into the biological activity of related compounds have provided insights into their mechanisms and potential therapeutic applications:

- Antioxidant Activity : Some studies suggest that similar compounds can act as antioxidants, reducing oxidative stress in cells.

- Neuroprotective Effects : Compounds with similar structures have shown potential in neuroprotection by modulating neurotransmitter levels.

Q & A

Q. What are the recommended synthetic routes for 2-(3-Trifluoromethyl-benzylsulfanyl)-ethylamine, and how can reaction conditions be optimized?

Methodological Answer:

- Synthetic Route:

- Step 1: Start with 3-trifluoromethylbenzyl chloride (or bromide) as the electrophile. React with a thiol-containing ethylamine derivative (e.g., 2-aminoethanethiol) via nucleophilic substitution.

- Step 2: Protect the primary amine during synthesis (e.g., using Boc or Fmoc groups) to prevent side reactions. Deprotect post-coupling using TFA (for Boc) or piperidine (for Fmoc) .

- Optimization Parameters:

- Solvent: Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity.

- Catalyst: Add a base (e.g., K₂CO₃) to neutralize HCl byproducts and drive the reaction forward.

- Temperature: Moderate heating (60–80°C) improves reaction kinetics without degrading sensitive functional groups.

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- Structural Confirmation:

- NMR Spectroscopy:

- ¹H NMR: Identify ethylamine protons (δ 2.5–3.5 ppm) and benzylsulfanyl aromatic protons (δ 7.0–8.0 ppm).

- ¹⁹F NMR: Confirm the trifluoromethyl group (δ -60 to -70 ppm) .

- LC-MS: Verify molecular ion peaks (M+H⁺ or M⁻) and assess purity (>95% by area under the curve).

- Purity Assessment:

- HPLC: Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients.

- Elemental Analysis: Validate C, H, N, and S content within ±0.3% of theoretical values.

Q. What are the key considerations for safely handling this compound in laboratory settings?

Methodological Answer:

- Safety Protocols:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation: Use fume hoods for synthesis and purification steps due to volatile solvents and potential amine vapors .

- Waste Disposal: Segregate halogenated waste (from trifluoromethyl groups) and neutralize acidic byproducts before disposal.

Advanced Research Questions

Q. How can computational modeling predict the reactivity or interactions of this compound with biological targets?

Methodological Answer:

- Strategies:

- Molecular Docking: Use software like AutoDock Vina to simulate binding interactions with enzymes or receptors (e.g., cysteine proteases, given the sulfanyl group’s nucleophilicity).

- DFT Calculations: Analyze electron density maps to predict regioselectivity in reactions involving the trifluoromethyl or benzylsulfanyl moieties .

- MD Simulations: Assess stability of ligand-target complexes over nanoseconds to prioritize candidates for in vitro testing.

Q. What strategies resolve discrepancies between theoretical and observed spectroscopic data during characterization?

Methodological Answer:

- Troubleshooting Workflow:

- Verify Synthetic Pathway: Confirm intermediates via LC-MS to rule out side products.

- Advanced NMR Techniques: Use 2D NMR (e.g., HSQC, COSY) to resolve overlapping signals caused by steric hindrance from the trifluoromethyl group .

- Isotopic Labeling: Introduce ¹³C or ¹⁵N labels to track unexpected coupling patterns.

Q. What methodologies assess the compound’s stability under varying environmental conditions?

Methodological Answer:

- Stability Studies:

- Accelerated Degradation: Expose the compound to elevated temperatures (40–60°C), UV light, or pH extremes (2–12) and monitor degradation via HPLC.

- Kinetic Analysis: Calculate half-life (t₁/₂) under each condition using first-order kinetics.

- Degradation Products: Identify byproducts (e.g., oxidized sulfanyl groups) using high-resolution MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.